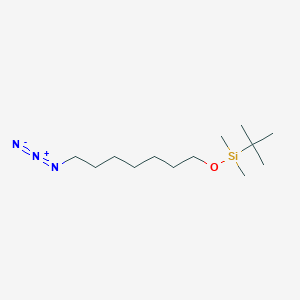
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound that features an azido group attached to a heptyl chain, which is further connected to a tert-butyl dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 7-bromoheptanol with sodium azide to form 7-azidoheptanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Click Chemistry: Copper sulfate, sodium ascorbate, water/t-butanol mixture.
Major Products
Substitution: Formation of substituted heptyl derivatives.
Reduction: Formation of heptylamine derivatives.
Click Chemistry: Formation of triazole-linked compounds.
Wissenschaftliche Forschungsanwendungen
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized surfaces and polymers.
Bioconjugation: Employed in the modification of biomolecules through click chemistry.
Medicinal Chemistry: Potential use in drug discovery and development due to its ability to form stable triazole linkages.
Wirkmechanismus
The mechanism of action of ((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane largely depends on the specific reaction it undergoes. For example, in click chemistry, the azido group reacts with an alkyne to form a triazole ring, which is a stable and bioorthogonal linkage. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Bromoheptyl)oxy(tert-butyl)dimethylsilane: Similar structure but with a bromo group instead of an azido group.
(7-Hydroxyheptyl)oxy(tert-butyl)dimethylsilane: Contains a hydroxy group instead of an azido group.
(7-Aminoheptyl)oxy(tert-butyl)dimethylsilane: Contains an amino group instead of an azido group.
Uniqueness
((7-Azidoheptyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it particularly valuable for applications in bioconjugation and materials science, where stable and specific linkages are required.
Eigenschaften
IUPAC Name |
7-azidoheptoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3OSi/c1-13(2,3)18(4,5)17-12-10-8-6-7-9-11-15-16-14/h6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLBMIKVZWAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164967.png)

![(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164975.png)
![(S)-1-(2'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164978.png)
![(S)-1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164982.png)
![(S)-1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8164986.png)



![5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde](/img/structure/B8165034.png)



